5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

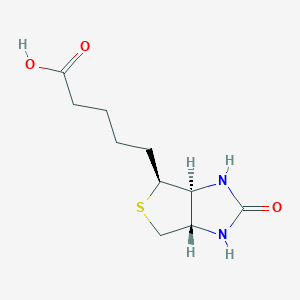

The systematic nomenclature of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The complete systematic name reflects the complex bicyclic structure consisting of a thieno[3,4-d]imidazole core system with a pentanoic acid side chain. The molecular formula C₁₀H₁₆N₂O₃S indicates the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, yielding a molecular weight of 244.31 grams per mole.

The compound is catalogued in chemical databases under multiple synonyms, most notably allobiotin and its stereoisomeric designation as 5-[(3aS,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid. The Chemical Abstracts Service registry number 5652-41-5 provides unambiguous identification within chemical literature. The stereochemical descriptors (3aS,4S,6aS) in the systematic name explicitly define the absolute configuration at the three asymmetric carbon centers, distinguishing this compound from biotin, which possesses the (3aS,4S,6aR) configuration.

The InChI (International Chemical Identifier) string InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7+,9+/m1/s1 provides a complete computational representation of the molecular structure. This standardized format enables precise structural communication across different software platforms and databases. The simplified molecular-input line-entry system representation C1[C@@H]2C@@HNC(=O)N2 offers a concise structural notation that explicitly indicates the stereochemical configuration at each chiral center.

Crystallographic Analysis and Stereochemical Configuration

Crystallographic investigations have provided detailed insights into the three-dimensional structure and stereochemical configuration of this compound. The compound crystallizes in an orthorhombic space group P2₁2₁2₁ with unit cell dimensions of approximately 5.1 Å × 10.4 Å × 20.8 Å and angles of 90°, 90°, 90°. These crystallographic parameters reveal a compact molecular packing arrangement that facilitates intermolecular hydrogen bonding interactions through the carboxylic acid and ureido functional groups.

The stereochemical configuration at the three asymmetric carbon centers represents the most significant structural feature distinguishing this compound from biotin. While biotin possesses the (3aS,4S,6aR) configuration, this analogue exhibits the (3aS,4S,6aS) configuration. This stereochemical difference occurs specifically at the C6a position, where inversion of configuration leads to altered molecular geometry and potential changes in biological activity. The absolute configuration has been confirmed through chemical correlation studies and X-ray crystallographic analysis.

Detailed structural analysis reveals that the bicyclic thieno[3,4-d]imidazole ring system adopts a specific conformation that minimizes steric interactions while maintaining optimal overlap of the π-electron systems. The five-membered tetrahydrothiophene ring exhibits an envelope conformation, while the six-membered imidazolidinone ring adopts a half-chair configuration. The pentanoic acid side chain extends from the bicyclic core in an extended conformation, facilitating potential intermolecular interactions in crystalline and solution phases.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | 5.1 × 10.4 × 20.8 Å |

| Unit Cell Angles | 90°, 90°, 90° |

| Molecular Weight | 244.31 g/mol |

| Density | 1.45 g/cm³ |

Comparative Analysis with Biotin Structural Analogues

Comparative structural analysis between this compound and biotin reveals significant conformational and electronic differences despite their nearly identical molecular formulas. Both compounds share the characteristic bicyclic thieno[3,4-d]imidazole core structure and pentanoic acid side chain, but differ critically in their stereochemical configuration at the C6a position. This stereochemical inversion leads to measurable changes in molecular geometry, crystal packing, and potential binding interactions with biological targets.

The structural relationship extends to other biotin analogues, including oxybiotin, where computational studies have demonstrated significant electronic differences upon heteroatom substitution. Density functional theory calculations comparing biotin and oxybiotin show that replacement of sulfur with oxygen substantially affects the molecular orbital energy levels, with biotin exhibiting higher highest occupied molecular orbital energy and lower lowest unoccupied molecular orbital energy compared to oxybiotin. These findings suggest that the stereoisomeric differences in this compound may similarly influence electronic properties and chemical reactivity.

Crystallographic data indicate that while biotin adopts a specific crystal packing arrangement, the allobiotin variant exhibits altered intermolecular interactions due to the changed stereochemistry. The C6a stereochemical inversion affects the spatial orientation of the carboxylic acid group relative to the bicyclic core, potentially influencing hydrogen bonding patterns and crystal lattice stability. This structural difference has implications for both solid-state properties and solution-phase behavior.

Structural superposition studies reveal root mean square deviations between corresponding atoms of biotin and its allobiotin analogue, with the greatest deviations occurring in the region surrounding the C6a stereocenter. The altered geometry propagates through the molecular framework, affecting the overall shape and electrostatic surface properties of the molecule. These conformational differences may contribute to the distinct biological activities observed for these stereoisomeric compounds.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical investigations employing density functional theory at the B3LYP/6-31++G(d,p) level have provided comprehensive insights into the electronic structure of this compound. These computational studies reveal that the compound exhibits stable electronic configuration with favorable thermodynamic properties, including exothermic heat of formation and negative Gibbs free energy of formation at standard conditions. The electronic stability stems from the optimal arrangement of π-electron systems within the bicyclic framework and the stabilizing influence of the ureido group.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily localizes on the sulfur-containing tetrahydrothiophene ring, while the lowest unoccupied molecular orbital extends predominantly over the pentanoic acid side chain. This orbital distribution pattern influences the compound's chemical reactivity and potential sites for electrophilic and nucleophilic attack. The calculated energy gap between frontier molecular orbitals provides insights into the compound's electronic stability and spectroscopic properties.

Computational studies comparing the electronic structures of biotin analogues reveal that stereochemical changes significantly affect molecular orbital energies and electron distribution patterns. The orbital energy calculations show distinct differences in ionization potentials and electron affinities between stereoisomeric variants, suggesting that the C6a configuration change in this compound influences its electronic properties. These electronic differences may contribute to altered binding affinities and catalytic properties compared to biotin.

The electrostatic potential surface calculations reveal regions of positive and negative charge distribution across the molecular framework. The carbonyl oxygen atoms of both the ureido group and carboxylic acid function exhibit significant negative electrostatic potential, indicating potential sites for hydrogen bonding and metal coordination. The sulfur atom displays intermediate electrostatic character, contributing to the overall electronic properties of the bicyclic system.

| Electronic Property | Calculated Value |

|---|---|

| Highest Occupied Molecular Orbital Energy | -629.70 kJ/mol |

| Lowest Unoccupied Molecular Orbital Energy | -96.88 kJ/mol |

| Energy Gap | 532.82 kJ/mol |

| Heat of Formation | -387.2 kJ/mol |

| Gibbs Free Energy of Formation | -298.7 kJ/mol |

Time-dependent density functional theory calculations predict ultraviolet-visible absorption characteristics that differ from those of biotin due to the altered electronic structure arising from stereochemical configuration changes. The predicted absorption maxima and oscillator strengths provide theoretical foundation for experimental spectroscopic identification and characterization of this biotin analogue. These computational predictions serve as valuable guides for analytical method development and structural confirmation studies.

属性

IUPAC Name |

5-[(3aS,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-FJXKBIBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-41-5 | |

| Record name | Allobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L08Y4AOXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Cyclization of Diamines and Dithiols

A common approach involves reacting a diamine (e.g., ethylenediamine derivatives) with a dithiol or thiol-containing reagent. For example, condensation of a diamine with 2-mercaptoethylamine under oxidative conditions can form the bicyclic thienoimidazole structure. The stereochemistry of the ring system (3aS,4S,6aS) is critical and may require chiral resolution or asymmetric synthesis.

Oxidation Steps

The ketone group at position 2 is introduced via oxidation. Controlled oxidation of intermediate thiol or thioether precursors ensures the correct regiochemistry. For instance, treatment with hydrogen peroxide or hypervalent iodine reagents (e.g., Dess-Martin periodinane) can oxidize thioether bonds to ketones.

Pentanoic Acid Side Chain Attachment

The pentanoic acid moiety is appended via esterification or amidation reactions.

Esterification with Alkyl Halides

The carboxylic acid group reacts with alkyl halides (e.g., decyl bromide) in the presence of a base (e.g., sodium hydride) to form esters. This step is reversible and serves as a protecting group during synthesis. For example:

The decyl ester derivative (C20H36N2O3S) is a reported intermediate.

Saponification of Esters

Esters are hydrolyzed to the free acid using basic conditions (e.g., LiOH or NaOH). Lithium hydroxide is particularly effective for cleaving esters without racemizing the stereocenter.

Stereochemical Control

The compound’s stereochemistry (3aS,4S,6aS) is essential for biological activity. Stereocontrol is achieved through:

Chiral Resolution

Racemic mixtures are resolved using chiral chromatography or enzymatic methods. For example, enzymatic resolution with lipases or acylases selectively hydrolyzes one enantiomer.

Asymmetric Synthesis

Chiral auxiliaries or catalysts (e.g., chiral transition metal complexes) guide the formation of the desired stereoisomer during cyclization or oxidation steps.

Derivatization and Functionalization

Post-synthetic modifications enhance the compound’s utility in biochemical applications.

PEGylation

Polyethylene glycol (PEG) spacers are introduced via coupling reactions. For example, reacting the carboxylic acid with PEG-amine derivatives using carbodiimide reagents (e.g., EDC/NHS) forms amide linkages.

Biotinylation

The compound’s biotin-like structure allows conjugation to avidin or streptavidin. This property is exploited in affinity chromatography and protein labeling.

Key Reaction Conditions and Reagents

Industrial and Laboratory-Scale Methods

Solid-Phase Synthesis (SPPS)

While excluded from certain sources, SPPS is a plausible method for attaching the pentanoic acid side chain. Amino groups on the thienoimidazole core react with activated carboxylic acids (e.g., using HATU/DIPEA).

Batch Synthesis

Large-scale production involves optimizing reaction times, temperatures, and solvent systems. For example, cyclization reactions are performed in refluxing ethanol or THF to maximize yields.

Challenges and Optimization

-

Stereochemical Purity : Ensuring >95% enantiomeric excess requires rigorous resolution methods.

-

Oxidation Selectivity : Avoiding over-oxidation of sulfur atoms in the thienoimidazole ring.

-

Solubility : The compound’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.

Comparative Analysis of Derivatives

化学反应分析

Types of Reactions

5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different biotin derivatives, while reduction can lead to the formation of reduced biotin compounds .

科学研究应用

Drug Discovery

One of the primary applications of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid is in the field of drug discovery. The compound's unique structure allows it to serve as a scaffold for the development of new pharmaceutical agents. Its ability to interact with various biological targets makes it a candidate for further investigation in the context of:

- Cyclic Nucleotide Phosphodiesterases : Recent studies have highlighted the role of cyclic nucleotide phosphodiesterases as drug targets. Compounds like this compound may exhibit inhibitory effects on these enzymes, thus influencing cellular signaling pathways .

Metabolomics

The compound has potential applications in metabolomics due to its ability to participate in metabolic pathways. High-throughput techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study metabolites derived from this compound. For instance:

- High-throughput NMR Techniques : The integration of NMR with mass spectrometry has enabled researchers to identify metabolites rapidly and accurately. This method enhances the reliability of metabolite identification by cross-referencing NMR data with mass spectrometry results . Such approaches can be pivotal in understanding the metabolic fate of compounds like this compound.

Protein Interactions

The compound's structure may facilitate studies on protein interactions and dynamics. By utilizing high-throughput screening methods based on NMR spectroscopy:

- Protein-Ligand Interactions : The ability to screen for interactions between proteins and ligands can lead to the identification of potential inhibitors or modulators that affect protein function . This is particularly relevant for studying complex biological systems where understanding these interactions is crucial.

Phenotypic Studies

Research involving model organisms has demonstrated that this compound can influence phenotypic outcomes under specific conditions:

- Human Disease Models : The compound has been implicated in studies exploring phenotypic changes associated with various diseases. By examining how this compound affects cellular behavior or organismal development in model systems such as zebrafish or mice , researchers can gain insights into its therapeutic potential.

Table: Summary of Research Findings Related to this compound

作用机制

The mechanism of action of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid involves its role as a coenzyme in various metabolic processes. It acts as a carrier of carbon dioxide in carboxylation reactions, which are essential for the synthesis of fatty acids, amino acids, and glucose . The compound binds to specific enzymes, facilitating their catalytic activity and ensuring proper metabolic function .

相似化合物的比较

Similar Compounds

Biotin: The parent compound of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid.

Biotin Methyl Ester: A derivative of biotin used in various chemical reactions.

Biotin-Cysteamine: Another derivative with unique properties and applications.

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its role as a coenzyme in metabolic processes sets it apart from other similar compounds .

生物活性

5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in scientific studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H15N2O3S |

| Molecular Weight | 243.30 g/mol |

| SMILES | S2C[C@@H]1NC(=O)N[C@@H]1[C@H]2CCCCC([O-])=O |

| PubChem CID | 1549077 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes and potential therapeutic effects in metabolic disorders.

- Neuronal Labeling : Due to its biotin-like structure, this compound is utilized in neuroscience for intracellular labeling and neuronal tracing. It binds effectively to streptavidin or avidin, facilitating visualization of neural networks in research studies .

Antioxidant Properties

Research indicates that the compound exhibits antioxidant activity. A study on its analogs demonstrated that they could scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases .

Neuroprotective Effects

In various experimental models, the compound has shown neuroprotective effects. It appears to mitigate neuronal damage induced by oxidative stress and excitotoxicity. This property makes it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Applications in Research

The compound has been widely applied in several areas of research:

- Neuroscience : Used for tracing neuronal connections and studying synaptic plasticity.

- Metabolic Studies : Investigated for its role in metabolic pathways and potential therapeutic applications in treating metabolic disorders.

Study 1: Neuroprotection Against Oxidative Stress

A study conducted on the neuroprotective effects of the compound demonstrated significant reductions in cell death in neuronal cultures exposed to oxidative stress. The results indicated that treatment with the compound led to improved cell viability and reduced markers of apoptosis.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of the compound. It was found to inhibit key enzymes involved in glucose metabolism. This inhibition could potentially be leveraged for developing treatments for diabetes and other metabolic syndromes .

常见问题

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid derivatives?

- Methodology : Use multi-step organic synthesis with protective groups (e.g., benzyl or undecenyl esters) to stabilize reactive intermediates. For example, benzyl ester protection of the pentanoic acid moiety allows selective functionalization of the imidazolone ring . Purification often involves recrystallization from DMF/acetic acid mixtures to isolate crystalline derivatives .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and optimize reaction time (3–5 hours) and stoichiometry (1:1.1 molar ratio for aldehyde coupling) to maximize yields .

Q. How can solubility limitations of this compound (0.6 g/L at 25°C) be addressed in aqueous-based assays?

- Approach : Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to enhance solubility while avoiding denaturation of biological targets. Alternatively, synthesize PEGylated analogs (e.g., Biotin-PEG4-Alkyne derivatives) to improve hydrophilicity .

- Validation : Measure solubility via nephelometry or UV-Vis spectroscopy after centrifugal filtration (10 kDa cutoff) to confirm dissolved fractions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use fume hoods for synthesis steps, wear nitrile gloves, and employ half-face respirators with organic vapor cartridges during prolonged exposure. Store at 4°C in airtight containers to prevent hygroscopic degradation .

- Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for novel derivatives of this compound?

- Method : Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction intermediates. Tools like ICReDD’s reaction path search algorithms integrate experimental data to prioritize viable synthetic routes .

- Case Study : Use Gaussian or ORCA software to simulate the stability of intermediates during imidazolone ring functionalization, validating results with experimental NMR data .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

- Design : Implement a factorial experimental design (e.g., Taguchi or Box-Behnken) to isolate variables affecting bioactivity, such as pH, temperature, or co-solvent concentration .

- Analysis : Apply ANOVA to identify significant factors and use regression models to optimize conditions. Cross-validate findings with independent replicates to confirm reproducibility .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

- Strategy : Introduce halogen atoms (e.g., chloroacetyl groups) at the imidazolone ring to reduce susceptibility to hydrolysis. For example, chloroacetylation of the 1-position enhances metabolic stability in vivo .

- Validation : Assess stability via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours. Compare degradation profiles with unmodified analogs .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions for imidazolone ring reactions to avoid side-product formation .

- Data Reproducibility : Use standardized protocols (e.g., EN 14042) for air quality monitoring during large-scale syntheses .

- Cross-Disciplinary Tools : Integrate cheminformatics platforms (e.g., ACD/Labs) for predictive solubility and toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。